molecular formula C14H22O2 B1593752 (2-(1-Butoxyethoxy)ethyl)benzene CAS No. 64577-91-9

(2-(1-Butoxyethoxy)ethyl)benzene

Cat. No.: B1593752
CAS No.: 64577-91-9
M. Wt: 222.32 g/mol
InChI Key: JBEADRDKGADTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-Butoxyethoxy)ethyl)benzene, also known by its IUPAC name and CAS number 64577-91-9 , is a benzene derivative with a branched ether chain substituent. Its molecular formula is C₁₄H₂₂O₂, and its structure features a benzene ring linked to a butoxyethoxyethyl group via an oxygen atom (Figure 1). Key identifiers include:

  • SMILES: CCCCOC(C)OCCC1=CC=CC=C1
  • InChIKey: JBEADRDKGADTFN-UHFFFAOYSA-N
  • Molecular weight: 222.32 g/mol .

Properties

IUPAC Name

2-(1-butoxyethoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-4-11-15-13(2)16-12-10-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEADRDKGADTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867084
Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; leafy aroma
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

280.00 to 282.00 °C. @ 760.00 mm Hg
Record name Acetaldehyde butyl phenethyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Miscible in oils, Miscible at room temperature (in ethanol)
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.935
Record name Acetaldehyde butyl phenethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/934/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

64577-91-9
Record name [2-(1-Butoxyethoxy)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64577-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde butyl phenethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, [2-(1-butoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1-butoxyethoxy)ethyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETALDEHYDE BUTYL PHENETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6JI8OWWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetaldehyde butyl phenethyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Butoxyethoxy)ethyl)benzene typically involves the reaction of benzene with 2-(1-butoxyethoxy)ethyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous conditions and the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-(1-Butoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: (2-(1-Butoxyethoxy)ethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model compound to study the effects of aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in biological contexts.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(1-Butoxyethoxy)ethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring can participate in π-π interactions, while the butoxyethoxyethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2-(1-butoxyethoxy)ethyl)benzene with five structurally related benzene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
This compound 64577-91-9 C₁₄H₂₂O₂ 222.32 Butoxyethoxyethyl chain Ether
1-Ethoxy-2-ethylbenzene 29643-62-7 C₁₀H₁₄O 150.22 Ethoxy, ethyl groups Ether, alkyl
1-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene 6449-93-0 C₂₀H₂₆O₅ 346.42 Methoxyphenoxy, dimethyl groups Ether, methoxy
1-(Bromomethyl)-2-(trifluoromethoxy)benzene 198649-68-2 C₈H₆BrF₃O 255.04 Bromomethyl, trifluoromethoxy groups Halogen, ether
Ethyltoluene (1-ethyl-2-methylbenzene) 611-14-3 C₉H₁₂ 120.19 Ethyl, methyl groups Alkyl

Key Observations :

  • Ether Chain Complexity: The target compound has a longer ether chain (butoxyethoxyethyl) compared to simpler ethers like 1-ethoxy-2-ethylbenzene. This increases its molecular weight and likely enhances solubility in non-polar media .
  • Halogenated Derivatives : 1-(Bromomethyl)-2-(trifluoromethoxy)benzene contains bromine and fluorine, making it more reactive and suitable for pharmaceutical intermediates (e.g., nucleophilic substitutions) .

Physical and Chemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Boiling Point : Ethers with longer chains (e.g., butoxyethoxyethyl) typically have higher boiling points than alkyl-substituted benzenes. For example, 1-(bromomethyl)-2-(trifluoromethoxy)benzene boils at 191.7°C , while ethyltoluene boils at ~165°C .
  • Density : The target compound’s density is expected to be ~0.9–1.0 g/cm³, similar to other ethers. In contrast, halogenated derivatives like 1-(bromomethyl)-2-(trifluoromethoxy)benzene have higher densities (1.583 g/cm³) due to bromine and fluorine .
  • Stability : Ethers are generally stable under neutral conditions but susceptible to acid-catalyzed cleavage. Halogenated analogs may degrade under UV light or heat .

Biological Activity

(2-(1-Butoxyethoxy)ethyl)benzene, also known as C14H22O2, is an organic compound with a unique structure that combines both ether and aromatic functionalities. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22O2
  • SMILES Notation : CCCCOC(C)OCCC1=CC=CC=C1
  • InChIKey : JBEADRDKGADTFN-UHFFFAOYSA-N

Structural Representation

The structural representation of this compound indicates the presence of a butoxyethoxy group attached to an ethylbenzene core. This configuration suggests potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential antimicrobial and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of specific bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. The compound's structure allows for interactions with cellular targets that may lead to apoptosis in cancer cells. Specific mechanisms include:

  • Inhibition of DNA synthesis : The compound may intercalate with DNA, disrupting replication processes.
  • Induction of oxidative stress : This can lead to cell death in rapidly dividing cancer cells.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A laboratory study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound over 24 hours.

Concentration (mg/mL)S. aureus Reduction (%)E. coli Reduction (%)
0.57560
1.08570
2.09580

Case Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). The results indicated that this compound significantly inhibited cell proliferation.

Treatment Time (hours)IC50 (µM)
2415
4810
725

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with cellular membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.
  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1-Butoxyethoxy)ethyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-(1-Butoxyethoxy)ethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.